molecular formula C11H17N3O4S B5196137 N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide

N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide

Cat. No. B5196137
M. Wt: 287.34 g/mol
InChI Key: KOIWYPLSYAABMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research due to its unique properties. DNBS belongs to the class of sulfonamide compounds and is commonly used as a hapten to induce an immune response in laboratory animals.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide involves the covalent binding of the compound to proteins, which leads to the formation of N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide-protein conjugates. These conjugates are recognized by the immune system as foreign antigens, which then triggers an immune response. The immune response involves the activation of T cells and B cells, which produce antibodies against the N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide-protein conjugates.
Biochemical and Physiological Effects
N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide has been shown to induce a range of biochemical and physiological effects in laboratory animals. These effects include the activation of immune cells, the production of cytokines, and the development of inflammatory responses. N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide has also been shown to induce oxidative stress and DNA damage in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide in lab experiments is its ability to induce a specific immune response. This makes it a useful tool for studying the mechanisms of immune responses and for developing new therapies for immune-related diseases. However, there are also some limitations to using N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide in lab experiments. For example, the immune response induced by N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide may not accurately reflect the immune response in humans. Additionally, the use of N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide may be limited by ethical considerations, as it involves the use of laboratory animals.

Future Directions

There are several future directions for research involving N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide. One area of research is the development of new therapies for immune-related diseases based on the mechanisms of immune responses induced by N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide. Another area of research is the development of new methods for synthesizing N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide and other sulfonamide compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide and to develop new methods for studying these effects.

Synthesis Methods

The synthesis of N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction takes place in anhydrous dichloromethane and is catalyzed by triethylamine. The resulting product is then purified using column chromatography. The yield of the synthesis is typically around 60%.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide has been widely used in scientific research as a hapten to induce an immune response in laboratory animals. It is commonly used to study the mechanisms of allergic reactions and autoimmune diseases. N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide is also used as a model antigen in immunological studies to investigate the cellular and molecular mechanisms of antigen-specific immune responses.

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-13(2)9-3-8-12-19(17,18)11-6-4-10(5-7-11)14(15)16/h4-7,12H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIWYPLSYAABMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.